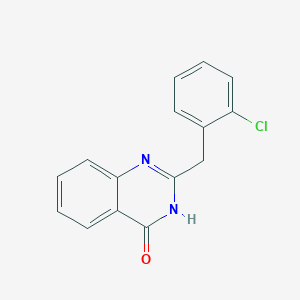

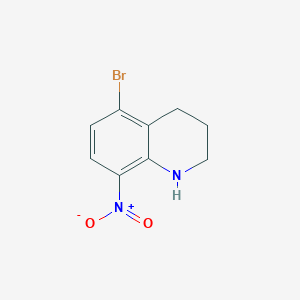

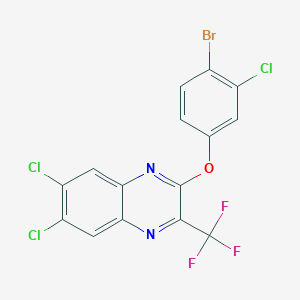

2-(2-chlorobenzyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-chlorobenzyl)-4(3H)-quinazolinone” is a chemical compound that likely belongs to the class of quinazolinones . Quinazolinones and their derivatives are an important class of broad-spectrum pharmacodynamic groups with a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of quinazolinone compounds has been widely reported. For example, one study describes the synthesis of a new 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one compound using 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure .

Molecular Structure Analysis

The molecular structure of “2-(2-chlorobenzyl)-4(3H)-quinazolinone” would likely be determined using techniques such as NMR, FTIR spectroscopy, and MS, as mentioned in the synthesis analysis .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

4(3H)-quinazolinone, closely related to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, is a frequently encountered heterocycle with broad applications in chemistry. It has been used in the synthesis of various compounds due to its antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. New routes and strategies for the synthesis of 4(3H)-quinazolinones have been explored extensively (He, Li, Chen, & Wu, 2014).

Anticancer Research

2-chloromethyl-4(3H)-quinazolinones, a category that includes 2-(2-chlorobenzyl)-4(3H)-quinazolinone, have been utilized in the development of novel anticancer agents. These compounds have shown promising anticancer activity in vitro, particularly in the context of novel 4-anilinoquinazoline derivatives (Li et al., 2010).

Green Chemistry Applications

The synthesis of 4(3H)-quinazolinone under ultrasonic irradiation using silica-supported Preyssler nanoparticles demonstrates an environmentally friendly and efficient method. This approach aligns with the principles of green chemistry and offers a new synthesis route for these compounds (Heravi et al., 2009).

Antibacterial Affinity

Studies have shown that certain 4(3H)-quinazolinone derivatives, which include molecules structurally similar to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, possess significant antibacterial properties. These findings are crucial for the development of new antibacterial agents (Badr, El-Sherief, & Mahmoud, 1980).

Antioxidant Properties

2-substituted quinazolin-4(3H)-ones, a group that includes 2-(2-chlorobenzyl)-4(3H)-quinazolinone, have been synthesized and evaluated for their antioxidant properties. This research helps understand the structure-antioxidant activity relationships of these compounds, offering insights into their potential therapeutic uses (Mravljak, Slavec, Hrast, & Sova, 2021).

Antiviral Activities

Certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, closely related to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, have demonstrated moderate to good antiviral activity. These compounds show potential in the development of new antiviral drugs (Gao et al., 2007).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “2-(2-chlorobenzyl)-4(3H)-quinazolinone” would likely depend on its specific physical and chemical properties. For example, a safety data sheet for a similar compound, 2-Chlorobenzyl chloride, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)9-14-17-13-8-4-2-6-11(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBNLUKWESBCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorobenzyl)-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

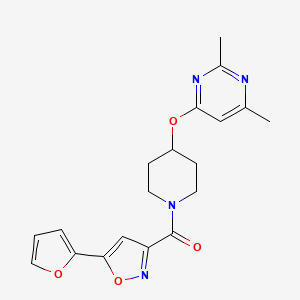

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)

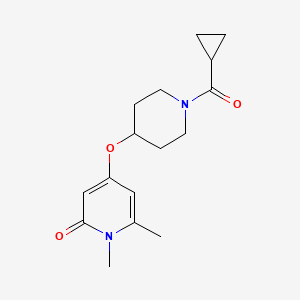

methanone](/img/structure/B2454359.png)

![2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2454365.png)

![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)